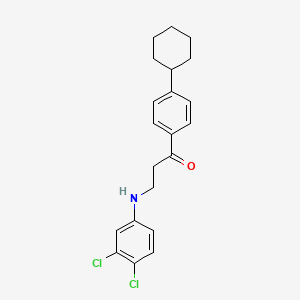

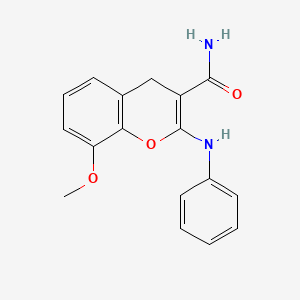

![molecular formula C14H11IN2O2S B2951836 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 882562-73-4](/img/structure/B2951836.png)

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine, related compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridines have been synthesized through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another method involves the synthesis of 2′-iodo- N -phenyl-1-tosyl-spiro [3,1-benzoxazine-4,1′-cycloalkan]-2-imines by reacting N -tosyl- N - (2-cycloalk-1-en-1-ylphenyl)- N ′-phenylureas with iodine at room temperature .Scientific Research Applications

Comprehensive Analysis of “3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine” Applications

Synthesis of Sulfonyl Fluorides

3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine: can be utilized in the synthesis of sulfonyl fluorides, which are valuable in various biological and pharmaceutical applications. Sulfonyl fluorides exhibit a unique stability-reactivity balance, making them suitable for selective covalent interactions with specific amino acids or proteins .

Development of Protease Inhibitors

The compound’s ability to interact with active site amino acids allows for the development of SF-type protease inhibitors. These inhibitors are crucial in the study of enzyme activity and have potential therapeutic applications, particularly in targeting diseases that involve proteases .

Creation of Diagnostic Biomarkers

The stability and reactivity of sulfonyl fluorides derived from this compound make them ideal for creating diagnostic biomarkers, especially in positron emission tomography (PET) imaging. This application is significant in the early detection and monitoring of diseases .

Antibacterial Agents

Research suggests that derivatives of sulfonyl fluorides, which can be synthesized from this compound, have shown effectiveness in killing Gram-negative bacteria. This opens up potential for developing new antibacterial treatments .

Synthesis of 1,2,3-Triazoles

The compound can serve as a precursor in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are important in medicinal chemistry. These triazoles have applications as anticancer, anti-HIV, antimalarial, antiplasmodial, and antibacterial agents .

Organic Transformations

Due to its structural features, this compound can be used in various organic transformations, serving as an intermediate for synthesizing complex molecules with diverse biological activities .

Photoinitiated Reactions

The iodo and sulfonyl groups in the compound make it suitable for photoinitiated reactions, particularly in the synthesis of β-iodovinyl sulfones. These reactions are valuable in the field of photochemistry and can lead to the development of light-responsive materials .

Chemical Biology Probes

The compound’s derivatives can act as covalent probes in chemical biology, enabling the targeting of active-site amino acid residues. This application is crucial for understanding protein functions and interactions at a molecular level .

properties

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-8-16-7-6-14(12)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQADHRMGDYEFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

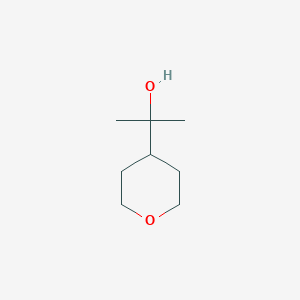

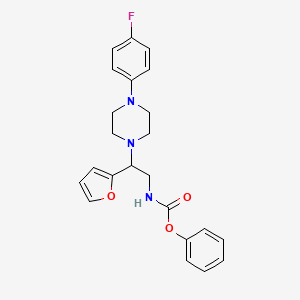

![N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2951754.png)

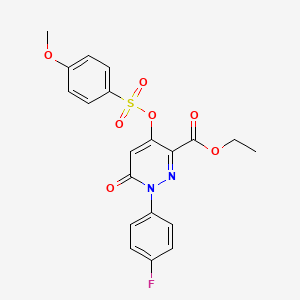

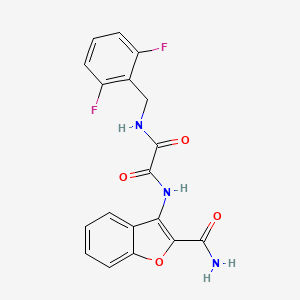

![1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2951757.png)

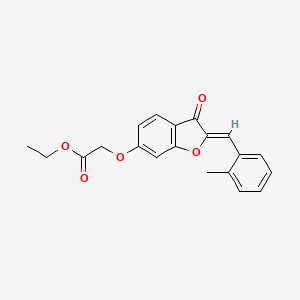

![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)

![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)